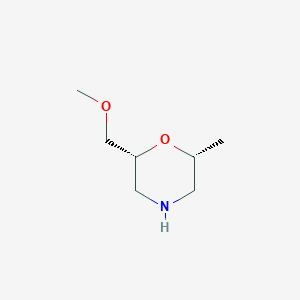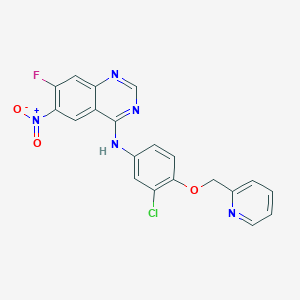
Benzyl ((R)-1-((1r,4R)-4-(pyridin-4-ylcarbamoyl)cyclohexyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (®-1-((1r,4R)-4-(pyridin-4-ylcarbamoyl)cyclohexyl)ethyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a cyclohexyl ring, and a pyridine moiety, making it structurally unique and versatile for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (®-1-((1r,4R)-4-(pyridin-4-ylcarbamoyl)cyclohexyl)ethyl)carbamate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the six-membered ring.
Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the cyclohexyl ring.
Carbamoylation: The carbamate group is introduced by reacting the intermediate with benzyl chloroformate in the presence of a base like triethylamine.
Final Coupling: The final product is obtained by coupling the intermediate with the desired ethyl group under specific conditions, such as using a palladium catalyst in a hydrogenation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for precise addition of reagents and monitoring of reaction progress.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, Benzyl (®-1-((1r,4R)-4-(pyridin-4-ylcarbamoyl)cyclohexyl)ethyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structural features allow it to interact with specific biological targets, making it a candidate for developing treatments for diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer industries.
作用機序
The mechanism of action of Benzyl (®-1-((1r,4R)-4-(pyridin-4-ylcarbamoyl)cyclohexyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyridine moiety is particularly important for its binding affinity, while the cyclohexyl ring provides structural stability.
類似化合物との比較
Similar Compounds
Benzyl (®-1-((1r,4R)-4-(pyridin-4-ylcarbamoyl)cyclohexyl)methyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Benzyl (®-1-((1r,4R)-4-(pyridin-4-ylcarbamoyl)cyclohexyl)propyl)carbamate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
Benzyl (®-1-((1r,4R)-4-(pyridin-4-ylcarbamoyl)cyclohexyl)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C22H27N3O3 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
benzyl N-[(1R)-1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate |
InChI |
InChI=1S/C22H27N3O3/c1-16(24-22(27)28-15-17-5-3-2-4-6-17)18-7-9-19(10-8-18)21(26)25-20-11-13-23-14-12-20/h2-6,11-14,16,18-19H,7-10,15H2,1H3,(H,24,27)(H,23,25,26)/t16-,18?,19?/m1/s1 |
InChIキー |
QZPJWHBIGLPQAY-IPJUCJBFSA-N |
異性体SMILES |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947766.png)

![(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate](/img/structure/B12947776.png)
![2-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12947784.png)



![3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12947824.png)

![[4-[12-hydroxy-12-oxo-10-(4-trimethylsilylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl]phenyl]-trimethylsilane](/img/structure/B12947829.png)

